Aminooxy-PEG3-methane

Overview

Description

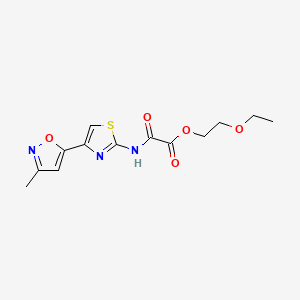

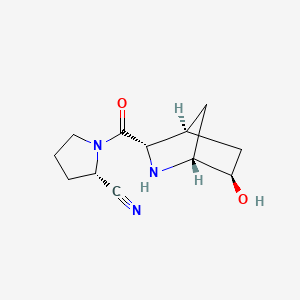

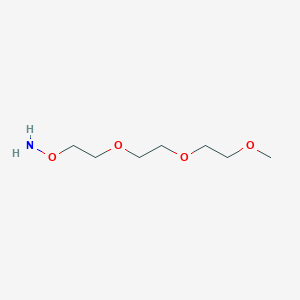

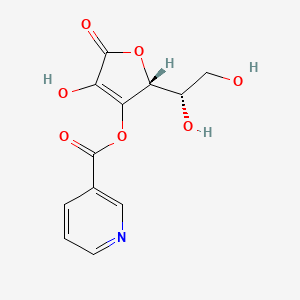

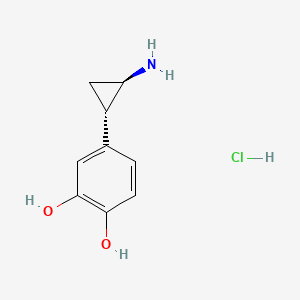

Aminooxy-PEG3-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation .

Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-Methane is C7H17NO4 . The functional groups present are Aminooxy and Methyl . The molecular weight is 179.2 g/mol .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-Methane can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in Aminooxy-PEG3-Methane increases its solubility in aqueous media . The molecular weight is 179.2 g/mol . .Scientific Research Applications

Biocompatible Hydrogels

Aminooxy poly(ethylene glycol) (PEG) is used in forming hydrogels that support cell adhesion. Grover et al. (2012) synthesized hydrogels using eight-armed aminooxy PEG mixed with glutaraldehyde. These hydrogels exhibit tunable mechanical properties, gelation kinetics, and water swelling ratios. They demonstrated high biocompatibility, evidenced by the viability and proliferation of encapsulated cells, particularly mesenchymal stem cells (Grover et al., 2012).

Catalytic Applications

In a study by Kordnezhadian et al. (2020), polyethylene glycol-bonded triethylammonium L-prolinate ([PEG-TEA]LP) was synthesized and used as a catalyst for the synthesis of bis(pyrazolyl)methanes. These compounds showed potential in DNA binding and had notable cytotoxicity against cancerous cell lines, highlighting the potential of PEG-related compounds in catalysis and pharmaceutical applications (Kordnezhadian et al., 2020).

Methane Combustion Catalysts

Arandiyan et al. (2013) investigated the use of various polyethylene glycol (PEG) derivatives, including dimethoxytetraethylene glycol (DMOTEG) and PEG400, in the preparation of catalysts for methane combustion. They found that the addition of appropriate amounts of DMOTEG and PEG400 was beneficial in creating high-quality catalysts (Arandiyan et al., 2013).

Hydrate Inhibitive Water-Based Drilling Fluid Additive

Mech and Sangwai (2016) explored the use of polyethylene glycol (PEG) in the formation and dissociation kinetics of methane hydrate, demonstrating the application of PEG in hydrate inhibitive water-based drilling fluids for efficient deep-offshore drilling (Mech & Sangwai, 2016).

Protein PEGylation

In the field of biopharmaceuticals, poly(ethylene glycol) (PEG) is widely used for the covalent modification of biological macromolecules such as peptides and proteins. Roberts et al. (2002) reviewed PEG chemistry and its applications in PEGylation, which is crucial for enhancing the pharmacokinetics and stability of protein therapeutics (Roberts et al., 2002).

Chemoselective Conjugation to Proteins

Heredia et al. (2007) demonstrated the synthesis of aminooxy end-functional polymers through atom transfer radical polymerization (ATRP) for chemoselective conjugation to proteins. This showcases the potential of aminooxy-functionalized polymers in creating well-defined bioconjugates (Heredia et al., 2007).

Mechanism of Action

properties

IUPAC Name |

O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRLQLRXOQKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminooxy-PEG3-methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)